molecular formula C25H28O2Si B13694480 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone

1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone

Cat. No.: B13694480
M. Wt: 388.6 g/mol
InChI Key: HNYBCECMDHHFAB-UHFFFAOYSA-N
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Description

1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone is a specialized organic compound featuring a ketone backbone substituted with a phenyl group at the C1 position and a tert-butyldiphenylsilyl (TBDPS) ether group at the adjacent oxygen. The TBDPS moiety serves as a robust protecting group for hydroxyl functionalities in synthetic organic chemistry, offering stability under basic and mildly acidic conditions while being cleavable via fluoride ions (e.g., TBAF) . This compound is frequently employed as an intermediate in multi-step syntheses, particularly in pharmaceuticals and natural product chemistry, where selective protection and deprotection strategies are critical .

Properties

Molecular Formula

C25H28O2Si

Molecular Weight

388.6 g/mol

IUPAC Name

1-[tert-butyl(diphenyl)silyl]oxy-1-phenylpropan-2-one

InChI

InChI=1S/C25H28O2Si/c1-20(26)24(21-14-8-5-9-15-21)27-28(25(2,3)4,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,1-4H3

InChI Key

HNYBCECMDHHFAB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone typically involves the reaction of a hydroxyl-containing compound with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions . The general reaction scheme is as follows:

  • Dissolve the hydroxyl-containing compound in THF.
  • Add TBDPSCl and imidazole to the solution.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone primarily involves the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk of the tert-butyl and diphenyl groups, which shield the silicon atom from nucleophilic attack .

Comparison with Similar Compounds

1-[(tert-Butyldimethylsilyl)oxy]-1-(2-fluorophenyl)propan-2-one (CAS 1342305-52-5)

  • Structure : Similar backbone but with a smaller tert-butyldimethylsilyl (TBS) group and a 2-fluorophenyl substituent.
  • Key Differences: Steric Effects: The TBDPS group in the target compound is bulkier than TBS, leading to slower reaction kinetics in sterically demanding environments . Stability: TBDPS offers superior resistance to acidic conditions compared to TBS, making it preferable in multi-step syntheses requiring prolonged stability . Electronic Effects: The fluorine atom in the fluorophenyl derivative increases electrophilicity at the ketone, enhancing reactivity toward nucleophiles compared to the non-fluorinated phenyl counterpart .

5-((tert-Butyldiphenylsilyl)oxy)-1-(1-tosylazetidin-2-yl)pent-2-yn-1-one

  • Structure: Contains a TBDPS-protected hydroxyl group in a pentanone framework with an azetidine ring.
  • Key Differences: Application: Used in cyclization reactions to construct nitrogen-containing heterocycles, highlighting the versatility of TBDPS in complex architectures . Solubility: The extended carbon chain in this compound improves solubility in non-polar solvents compared to the shorter-chain target compound .

Phenylpropanone Derivatives

1-Phenyl-2-propanone (ΔfH = -151.9 kJ/mol)

  • Structure: Simplest phenylpropanone without protective groups.
  • Key Differences :
    • Reactivity : The unprotected ketone is highly reactive toward nucleophiles (e.g., Grignard reagents), whereas the TBDPS-protected derivative requires deprotection prior to such reactions .
    • Thermodynamic Stability : The TBDPS group increases molecular weight (C25H30O2Si vs. C9H10O) and reduces volatility, making the protected compound less suitable for gas-phase reactions .

1-(2-Thienyl)-1-propanone (CAS 13679-75-9)

  • Structure : Thienyl substituent replaces the phenyl group.
  • Key Differences :
    • Electronic Properties : The thienyl group’s electron-rich nature enhances conjugation with the ketone, altering UV-Vis absorption and redox behavior compared to the phenyl analog .
    • Applications : Used in materials science for conducting polymers, whereas the TBDPS-protected compound is primarily a synthetic intermediate .

1-(Triphenylphosphoranylidene)-2-propanone (CAS 1439-36-7)

  • Structure : Features a phosphoranylidene group instead of TBDPS.
  • Key Differences :
    • Reactivity : Participates in Wittig reactions to form alkenes, contrasting with the TBDPS-protected compound’s role in hydroxyl protection .
    • Stability : The phosphoranylidene group is moisture-sensitive, requiring anhydrous conditions, whereas TBDPS ethers are more stable under ambient conditions .

Ethyl 5-[(tert-Butyldiphenylsilyl)oxy]-2-(4-fluorophenyl)-2-hydroxy-4-oxopentanoate

  • Structure: TBDPS-protected hydroxyketone in a pentanoate ester.
  • Key Differences :
    • Synthetic Utility : Demonstrates the use of TBDPS in stabilizing β-keto esters during aldol condensations, a strategy applicable to the target compound .
    • Steric Hindrance : The ester group adjacent to the ketone introduces additional steric constraints, affecting regioselectivity in subsequent reactions .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Stability Profile Primary Applications Reference
1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone C25H30O2Si TBDPS ether, phenyl, ketone Stable to base, acid-labile Pharmaceutical intermediates
1-[(tert-Butyldimethylsilyl)oxy]-1-(2-fluorophenyl)propan-2-one C15H23FO2Si TBS ether, 2-fluorophenyl, ketone Less stable to acid Fluorinated drug synthesis
1-Phenyl-2-propanone C9H10O Phenyl, ketone Highly reactive Solvent, fragrance precursor
1-(2-Thienyl)-1-propanone C7H8OS Thienyl, ketone Moderate stability Conducting polymers
1-(Triphenylphosphoranylidene)-2-propanone C22H21OP Phosphoranylidene, ketone Moisture-sensitive Wittig reactions

Biological Activity

1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone, commonly referred to by its CAS number 86838-31-5, is a synthetic compound notable for its potential biological activities. This compound features a complex siloxane structure that contributes to its unique pharmacological properties. Its molecular formula is C25H28O2Si, with a molecular weight of 388.58 g/mol.

The biological activity of 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone has been primarily investigated in the context of its inhibitory effects on specific enzymes and pathways relevant to cancer treatment. Research indicates that this compound exhibits cytostatic properties, particularly through its action on the DOT1L enzyme, which is implicated in the methylation of histone H3 at lysine 79 (H3K79). This methylation process is crucial for the regulation of gene expression and has been associated with various malignancies.

In Vitro Studies

In vitro studies have demonstrated that 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone can inhibit the enzymatic activity of DOT1L with an IC50 value in the nanomolar range, comparable to established inhibitors such as pinometostat . The compound's structure allows it to effectively bind to the active site of DOT1L, thereby preventing substrate access and subsequent methylation reactions.

Pharmacokinetics

Pharmacokinetic evaluations have shown that this compound possesses moderate metabolic stability. For instance, modifications to its structure have been reported to enhance its half-life in mouse liver microsomes, indicating potential for improved bioavailability and therapeutic efficacy .

Case Study 1: DOT1L Inhibition

A significant study focused on the synthesis and biological evaluation of derivatives based on 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone revealed that structural modifications could enhance both potency and metabolic stability. The diastereoisomer Dia2 was found to be particularly effective, exhibiting a 67-fold increase in potency compared to other derivatives tested .

Table: Comparative Potency of DOT1L Inhibitors

CompoundIC50 (nM)Remarks
1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone4.7High potency against DOT1L
Pinometostat~5Established reference compound
EPZ-4777~5Similar mechanism of action
EPZ-5676~5Related compound with lower stability

Case Study 2: Anticancer Activity

Further investigations into the anticancer properties of this compound have revealed promising results against various cancer cell lines. The selectivity index (SI) calculated from cytotoxicity assays indicated a favorable profile for targeting cancer cells while sparing normal cells .

Future Directions

Given the promising biological activity exhibited by 1-[(tert-butyldiphenylsilyl)oxy]-1-phenyl-2-propanone, future research should focus on:

  • Structural Optimization : Continued exploration of structural modifications to enhance potency and reduce metabolic clearance.
  • In Vivo Studies : Transitioning from in vitro findings to in vivo models to better understand pharmacodynamics and therapeutic potential.
  • Mechanistic Studies : Detailed mechanistic studies are required to elucidate the full spectrum of biological activities and potential off-target effects.

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